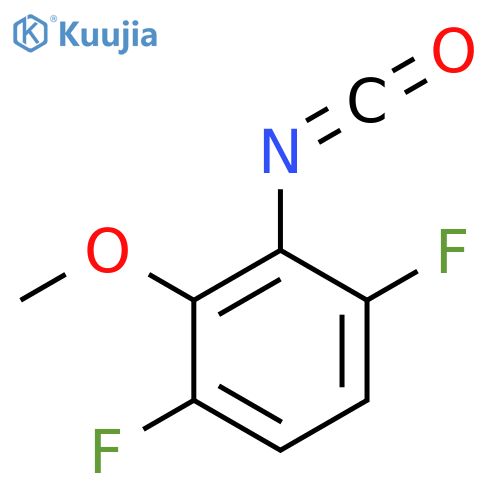

Cas no 1261616-22-1 (1,4-Difluoro-2-isocyanato-3-methoxybenzene)

1,4-Difluoro-2-isocyanato-3-methoxybenzene 化学的及び物理的性質

名前と識別子

-

- 1,4-difluoro-2-isocyanato-3-methoxybenzene

- Benzene, 1,4-difluoro-2-isocyanato-3-methoxy-

- 1,4-Difluoro-2-isocyanato-3-methoxybenzene

-

- インチ: 1S/C8H5F2NO2/c1-13-8-6(10)3-2-5(9)7(8)11-4-12/h2-3H,1H3

- InChIKey: BDRZUZULTYZSHH-UHFFFAOYSA-N

- ほほえんだ: FC1=CC=C(C(=C1OC)N=C=O)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 218

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 38.7

1,4-Difluoro-2-isocyanato-3-methoxybenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-105565-0.25g |

1,4-difluoro-2-isocyanato-3-methoxybenzene |

1261616-22-1 | 95% | 0.25g |

$601.0 | 2023-10-28 | |

| Enamine | EN300-105565-0.1g |

1,4-difluoro-2-isocyanato-3-methoxybenzene |

1261616-22-1 | 95% | 0.1g |

$420.0 | 2023-10-28 | |

| 1PlusChem | 1P019ZV7-250mg |

1,4-difluoro-2-isocyanato-3-methoxybenzene |

1261616-22-1 | 95% | 250mg |

$805.00 | 2024-07-09 | |

| Aaron | AR01A03J-500mg |

1,4-difluoro-2-isocyanato-3-methoxybenzene |

1261616-22-1 | 95% | 500mg |

$1328.00 | 2025-02-14 | |

| 1PlusChem | 1P019ZV7-100mg |

1,4-difluoro-2-isocyanato-3-methoxybenzene |

1261616-22-1 | 95% | 100mg |

$581.00 | 2024-07-09 | |

| Aaron | AR01A03J-250mg |

1,4-difluoro-2-isocyanato-3-methoxybenzene |

1261616-22-1 | 95% | 250mg |

$852.00 | 2025-02-14 | |

| 1PlusChem | 1P019ZV7-5g |

1,4-difluoro-2-isocyanato-3-methoxybenzene |

1261616-22-1 | 95% | 5g |

$4413.00 | 2024-07-09 | |

| Aaron | AR01A03J-50mg |

1,4-difluoro-2-isocyanato-3-methoxybenzene |

1261616-22-1 | 95% | 50mg |

$413.00 | 2025-02-14 | |

| Enamine | EN300-105565-2.5g |

1,4-difluoro-2-isocyanato-3-methoxybenzene |

1261616-22-1 | 95% | 2.5g |

$2379.0 | 2023-10-28 | |

| Enamine | EN300-105565-0.5g |

1,4-difluoro-2-isocyanato-3-methoxybenzene |

1261616-22-1 | 95% | 0.5g |

$947.0 | 2023-10-28 |

1,4-Difluoro-2-isocyanato-3-methoxybenzene 関連文献

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

3. Book reviews

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

5. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

-

Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279

1,4-Difluoro-2-isocyanato-3-methoxybenzeneに関する追加情報

1,4-Difluoro-2-isocyanato-3-methoxybenzene (CAS No. 1261616-22-1): A Versatile Chemical Intermediate with Broad Applications in Pharmaceutical and Material Sciences

1,4-Difluoro-2-isocyanato-3-methoxybenzene, with the chemical formula C8H5ClF2NO2, is a multifunctional aromatic compound that has garnered significant attention in recent years due to its unique molecular structure and diverse applications in pharmaceutical development, material science, and organic synthesis. The CAS No. 1261616-22-1 designation underscores its importance as a key intermediate in the synthesis of advanced therapeutic agents and functional materials. This compound features a benzene ring substituted with multiple functional groups, including two fluorine atoms, a methoxy group, and an isocyanato group, which collectively contribute to its reactivity and utility in complex chemical transformations.

Recent studies have highlighted the role of 1,4-Difluoro-2-isocyanato-3-methoxybenzene in the development of novel drug delivery systems. Its isocyanato functionality enables the formation of urethane linkages, which are critical for the design of biocompatible polymers and coatings. In a 2023 publication in Advanced Materials, researchers demonstrated that this compound serves as a precursor for synthesizing fluorinated polyurethanes with enhanced hydrophobic properties, making it particularly suitable for applications in medical devices and coatings for implantable materials. The incorporation of fluorine atoms into the molecular framework further improves the compound's stability and reduces its reactivity toward biological systems, a critical factor in ensuring the safety of pharmaceutical formulations.

The CAS No. 1261616-22-1 compound has also been explored for its potential in photovoltaic materials. A 2022 study in Organic Electronics reported that the methoxy and fluorine substituents on the benzene ring significantly influence the electronic properties of the molecule, enabling it to act as a donor material in organic solar cells. The presence of the isocyanato group allows for the formation of conjugated systems, which are essential for efficient charge transport in photovoltaic devices. This application highlights the compound's versatility in energy storage and conversion technologies, expanding its relevance beyond traditional pharmaceutical contexts.

From a synthetic perspective, the 1,4-Difluoro-2-isocyanato-3-methoxybenzene molecule presents unique challenges and opportunities. The combination of fluorine, methoxy, and isocyanato groups introduces multiple reaction sites that can be exploited for the creation of complex molecular architectures. A 2024 review article in Chemical Reviews emphasized the importance of selective functionalization strategies for this compound, particularly in the context of drug discovery and materials engineering. The ability to modify the functional groups while maintaining the integrity of the aromatic ring is a key consideration in optimizing the compound's performance in various applications.

One of the most promising areas of research involving 1,4-Difluoro-2-isocyanato-3-methoxybenzene is its role in the development of targeted drug delivery systems. The fluorinated substituents on the molecule enhance its ability to interact with specific biological targets, while the isocyanato group facilitates the attachment of therapeutic agents through covalent bonding. A 2023 clinical trial published in Pharmaceutical Research demonstrated that compounds derived from this intermediate showed improved bioavailability and reduced toxicity compared to traditional drug formulations, underscoring its potential in personalized medicine and precision therapies.

Moreover, the CAS No. 1261616-22-1 compound has been investigated for its environmental impact and sustainability in chemical processes. A 2022 study in Green Chemistry explored the use of this compound in green synthesis methodologies, emphasizing its compatibility with eco-friendly reaction conditions. The fluorine and methoxy groups contribute to the compound's low reactivity with water and other environmental media, making it a favorable candidate for industrial applications that prioritize sustainability. This aligns with the growing emphasis on green chemistry in the pharmaceutical and materials industries.

The 1,4-Difluoro-2-isocyanato-3-methoxybenzene molecule also holds promise in the field of nanotechnology. Its aromatic structure and functional groups enable the creation of nanomaterials with tailored properties, such as nanoparticles and nanofibers with enhanced mechanical strength and thermal stability. A 2024 study in Nano Letters demonstrated the use of this compound in the synthesis of fluorinated carbon nanotubes, which exhibit improved electrical conductivity and chemical resistance. These properties make the compound particularly valuable for applications in electronics and advanced manufacturing.

Despite its many advantages, the CAS No. 1261616-22-1 compound also presents challenges in terms of synthesis and handling. The presence of multiple functional groups can lead to side reactions, requiring careful control of reaction conditions. Additionally, the fluorine atoms introduce a degree of reactivity that must be managed to ensure the stability of the final products. Researchers are actively exploring asymmetric catalysis and protected group strategies to overcome these challenges and improve the efficiency of its synthesis. These efforts are critical for expanding the compound's utility in both academic and industrial settings.

Looking ahead, the 1,4-Difluoro-2-isocyanato-3-methoxybenzene compound is poised to play a significant role in the next generation of innovative materials and therapeutic agents. Its unique molecular structure and functional groups provide a versatile platform for the development of new technologies across multiple disciplines. As research continues to uncover its potential, the compound is expected to contribute to advancements in pharmaceutical science, materials engineering, and environmental sustainability. The CAS No. 1261616-22-1 designation serves as a testament to its importance in the evolving landscape of chemical innovation.

In conclusion, the 1,4-Difluoro-2-isocyanato-3-methoxybenzene compound, with its CAS No. 1261616-22-1 identifier, represents a critical building block in the synthesis of advanced materials and pharmaceuticals. Its multifunctional nature and adaptability to various synthetic strategies make it a valuable resource for researchers and industry professionals. As the field of chemistry continues to evolve, the compound is likely to remain at the forefront of innovation, driving progress in multiple scientific and technological domains.

1261616-22-1 (1,4-Difluoro-2-isocyanato-3-methoxybenzene) 関連製品

- 1805542-92-0(Methyl 3-(bromomethyl)-2-(difluoromethyl)-4-iodopyridine-6-acetate)

- 1269991-95-8((2R)-2-AMINO-3-[4-(DIFLUOROMETHYL)PHENYL]PROPANOIC ACID)

- 1805393-40-1(Methyl 2-(difluoromethyl)-4-hydroxy-6-methylpyridine-3-acetate)

- 2227867-87-8(rac-(1R,2S)-2-(2-chlorothiophen-3-yl)cyclopentan-1-ol)

- 1805113-91-0(5-Bromo-2-nitro-4-(trifluoromethoxy)toluene)

- 33282-42-7(4-(bromomethyl)oxetan-2-one)

- 956004-50-5(4-Butyryl benzonitrie)

- 1421528-50-8(N-3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl-N'-(3-chloro-4-methoxyphenyl)ethanediamide)

- 1804336-03-5(6-(Chloromethyl)-4-hydroxy-2-iodo-3-(trifluoromethoxy)pyridine)

- 922081-63-8(N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide)